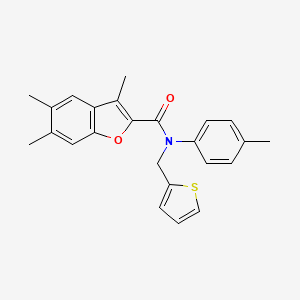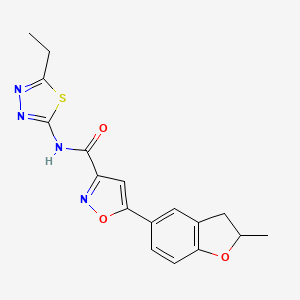![molecular formula C24H30ClN3O3S B14985568 [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985568.png)
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, and a piperidine ring, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of mental health disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the serotonin and dopamine systems .
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar structure but differs in the presence of a chloropropyl group instead of a methanesulfonyl group.
1-(3-Chlorophenyl)-4-(4-methoxybenzoyl)piperazine: . The uniqueness of 1-(3-CHLOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H30ClN3O3S |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H30ClN3O3S/c1-19-5-7-20(8-6-19)18-32(30,31)28-11-9-21(10-12-28)24(29)27-15-13-26(14-16-27)23-4-2-3-22(25)17-23/h2-8,17,21H,9-16,18H2,1H3 |
InChI Key |
QNZCUOJMLHFZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985493.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide](/img/structure/B14985504.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985508.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985512.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985514.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985519.png)

![N-(Adamantan-1-YL)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B14985543.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14985554.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B14985560.png)
![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14985563.png)
![2-{1-[(3-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B14985569.png)
![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14985575.png)
